1-Benzyl-2,2,5,5-tetramethylpiperazine

Descripción general

Descripción

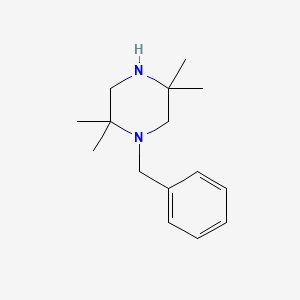

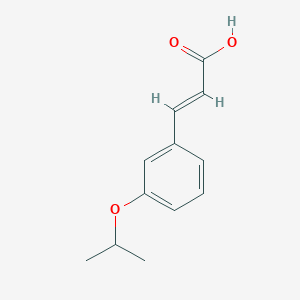

1-Benzyl-2,2,5,5-tetramethylpiperazine is a chemical compound with the molecular formula C15H24N2 and a molecular weight of 232.36 g/mol . It is used in various applications, including pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring, which is a heterocyclic amine, with two methyl groups attached to each of the nitrogen atoms. Additionally, a benzyl group is attached to one of the carbon atoms in the ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 232.37 g/mol .Aplicaciones Científicas De Investigación

Structure-Activity Relationship Studies

1-Benzyl-5-aryltetrazoles, including variants of 1-Benzyl-2,2,5,5-tetramethylpiperazine, were discovered as novel antagonists for the P2X7 receptor. Extensive structure-activity relationship (SAR) studies were conducted, examining the significance of both the benzyl and phenyl moieties and the regiochemical substitution on the tetrazole. These compounds showed efficacy in inhibiting calcium flux, IL-1beta release, and P2X7-mediated pore formation in cell lines, with compound 15d demonstrating significant reversal of mechanical allodynia in neuropathic pain models without affecting motor coordination (Nelson et al., 2006).

Serotonin Receptor Ligands

A series of compounds containing a benzimidazole, benzothiazole, or benzoxazole nucleus linked to an arylpiperazine by different thioalkyl chains, including derivatives of this compound, were synthesized and tested for their affinity for various neurotransmitter receptors. These compounds, especially compound 36, displayed high affinity and selectivity for the 5-HT1A serotonin receptor. Selected compounds showed antagonistic or partial agonistic activity at the 5-HT1A receptor, indicating their potential in modulating serotonergic pathways (Siracusa et al., 2008).

Electrosynthesis in Microflow Reactors

The 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) mediated oxidation of benzyl alcohol in alkaline tert-butanol/water mixtures was studied to optimize conditions for the mediated oxidation of alcohols in electrochemical microflow reactors. The study highlighted the mechanism involving the oxoammonium ion and benzyl alcohol, providing insights into enhancing the conversion rate of alcohol to aldehyde and the recovery of TEMPO after electrolysis (Green et al., 2013).

Asymmetric Synthesis

1-Benzyl-4-(2,3,4-trimethoxyl-6-methyl)benzylpiperazine, a derivative of this compound, was prepared using a five-step process, starting from 3,4,5-trimethoxylaldehyde. This process is an example of the versatility of the benzylpiperazine structure in synthesizing complex molecules with potential pharmaceutical applications (Lin Xi-quan, 2009).

Propiedades

IUPAC Name |

1-benzyl-2,2,5,5-tetramethylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-14(2)12-17(15(3,4)11-16-14)10-13-8-6-5-7-9-13/h5-9,16H,10-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRHWKZRJAQUQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(CN1CC2=CC=CC=C2)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2602926.png)

![6-bromo-N-({3-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2602928.png)

![2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2602930.png)

![N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2602933.png)

![3-cyclopentyl-7-[4-(2-furoyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2602936.png)